molecular formula C43H74O2 B10824160 Desmosteryl Palmitate

Desmosteryl Palmitate

Cat. No.: B10824160
M. Wt: 623.0 g/mol
InChI Key: YDWWLVXVOIPIDQ-JADYGXMDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Desmosteryl Palmitate can be synthesized through the esterification of desmosterol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Desmosteryl Palmitate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters with different functional groups.

Scientific Research Applications

Desmosteryl Palmitate has various applications in scientific research, including:

Mechanism of Action

Desmosteryl Palmitate exerts its effects primarily through its role in lipid metabolism and cell membrane structure. It is converted to cholesterol by the enzyme ∆24-dehydro cholesterol reductase (DHCR24), which plays a crucial role in maintaining cellular cholesterol levels . The compound’s interaction with lipid bilayers influences membrane fluidity and permeability, impacting various cellular processes.

Comparison with Similar Compounds

    Desmosterol: The immediate precursor to cholesterol, differing from Desmosteryl Palmitate by the absence of the esterified palmitic acid.

    Cholesterol: The final product in the biosynthesis pathway, essential for cell membrane integrity and function.

    Sitosterol: A plant sterol with a similar structure to cholesterol but with an additional ethyl group.

Uniqueness: this compound is unique due to its esterified form, which imparts distinct chemical properties and biological functions compared to its non-esterified counterparts.

Properties

Molecular Formula

C43H74O2

Molecular Weight

623.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate

InChI

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h21,24,34,36-40H,7-20,22-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1

InChI Key

YDWWLVXVOIPIDQ-JADYGXMDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCC=C(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC=C(C)C)C)C

Origin of Product

United States

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